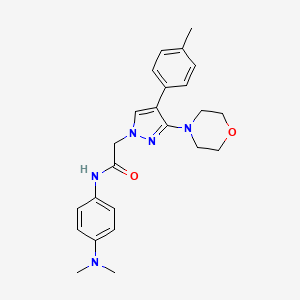

N-(4-(dimethylamino)phenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O2/c1-18-4-6-19(7-5-18)22-16-29(26-24(22)28-12-14-31-15-13-28)17-23(30)25-20-8-10-21(11-9-20)27(2)3/h4-11,16H,12-15,17H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJUVPZHULUZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that this compound is a type of α-amino ketone derivative, which are often used as photoinitiators in UV curing systems. Photoinitiators are compounds that absorb light and produce reactive species capable of initiating or catalyzing chemical reactions, leading to the hardening or curing of materials such as inks, coatings, and adhesives.

Mode of Action

Upon absorption of light, the photoinitiator (in this case, our compound) undergoes a photochemical reaction to generate reactive species. These species can initiate polymerization of monomers present in the system. The exact nature of the reactive species and the specifics of the photochemical reaction would depend on the structure of the photoinitiator.

Biochemical Pathways

The compound, being a photoinitiator, is involved in the photopolymerization pathway. This process begins with the absorption of light by the photoinitiator, followed by a series of chemical reactions that lead to the formation of a polymer from monomers. The downstream effects include the hardening or curing of the material, which can be a coating, ink, or adhesive.

Result of Action

The primary result of the action of this compound is the initiation of polymerization upon exposure to light, leading to the curing or hardening of the material it’s present in. This can result in a solid, durable finish in applications like coatings, inks, and adhesives.

Action Environment

The efficacy and stability of this compound as a photoinitiator are influenced by several environmental factors. These include the intensity and wavelength of the light source, the presence of other compounds in the material (such as monomers or other additives), and the temperature. Proper storage conditions, away from light and heat, are also crucial for maintaining the stability of the compound.

Comparison with Similar Compounds

Spectral and Crystallographic Properties

- Spectral Data: The target’s acetamide carbonyl is expected near 1680–1700 cm⁻¹ (IR), similar to ’s acetamide derivatives . The morpholino group’s N–H stretch (~3300 cm⁻¹) and aromatic protons from p-tolyl (δ 7.2–7.4 ppm in ¹H NMR) distinguish it from dimethylamino analogues (e.g., δ 2.8–3.1 ppm for N(CH₃)₂ in ) .

- Crystallography: ’s thiazole-acetamide derivative forms hydrogen-bonded dimers (N–H···O), while the target’s morpholino group may promote C–H···O interactions, altering packing efficiency .

Pharmacological and Physicochemical Properties

- Solubility: The morpholino group in the target compound likely improves aqueous solubility compared to tert-butyl () or nitro groups () .

- Bioactivity : Fluorinated analogues () exhibit enhanced binding affinity due to electronegative substituents, whereas the target’s p-tolyl group may favor hydrophobic interactions .

- Metabolic Stability: Morpholino’s electron-donating properties could reduce oxidative metabolism compared to dimethylamino groups, as seen in ’s compound .

Hydrogen Bonding and Supramolecular Interactions

- This may facilitate interactions with biological targets (e.g., kinase ATP-binding pockets) .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic pathway for this compound involves three primary fragments (Fig. 1):

- Pyrazole core (positions 3 and 4 substituted with morpholino and p-tolyl groups)

- 4-(Dimethylamino)phenylacetamide side chain

- Linker moiety connecting the pyrazole to the acetamide

Strategic bond disconnections suggest constructing the pyrazole first, followed by functionalization and coupling reactions.

Pyrazole Core Synthesis

Cyclocondensation for Pyrazole Formation

The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this target, the reaction employs 1-(p-tolyl)-1,3-diketone and morpholine-substituted hydrazine :

$$

\text{1-(p-Tolyl)-1,3-diketone} + \text{Morpholinohydrazine} \xrightarrow{\text{EtOH, reflux}} \text{3-Morpholino-4-(p-tolyl)-1H-pyrazole}

$$

Optimized Conditions

Functionalization of Pyrazole Intermediates

Introduction of Morpholino Group

The morpholino moiety is introduced via nucleophilic aromatic substitution (SNAr) at the pyrazole’s 3-position:

$$

\text{3-Chloro-4-(p-tolyl)-1H-pyrazole} + \text{Morpholine} \xrightarrow{\text{DCM, TEA}} \text{3-Morpholino-4-(p-tolyl)-1H-pyrazole}

$$

Key Parameters

- Base : Triethylamine (2.5 equiv)

- Reaction Time : 24 hours at 25°C

- Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)

p-Tolyl Group Installation

The p-tolyl group is introduced via Suzuki-Miyaura cross-coupling:

$$

\text{3-Morpholino-4-bromo-1H-pyrazole} + \text{p-Tolylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{3-Morpholino-4-(p-tolyl)-1H-pyrazole}

$$

Optimized Conditions

Acetamide Side Chain Preparation

Synthesis of 4-(Dimethylamino)phenylacetic Acid

The acetamide precursor is synthesized through a two-step process:

Friedel-Crafts Acylation :

$$

\text{N,N-Dimethylaniline} + \text{Chloroacetyl Chloride} \xrightarrow{\text{AlCl₃}} \text{4-(Dimethylamino)phenylacetyl Chloride}

$$Hydrolysis :

$$

\text{4-(Dimethylamino)phenylacetyl Chloride} \xrightarrow{\text{H₂O, NaOH}} \text{4-(Dimethylamino)phenylacetic Acid}

$$

Critical Notes

Final Coupling Reaction

The pyrazole and acetamide fragments are conjugated via amide bond formation using carbodiimide coupling reagents:

$$

\text{3-Morpholino-4-(p-tolyl)-1H-pyrazole} + \text{4-(Dimethylamino)phenylacetic Acid} \xrightarrow{\text{EDC, HOBt}} \text{Target Compound}

$$

Optimized Protocol

| Parameter | Value |

|---|---|

| Coupling Reagent | EDC·HCl (1.2 equiv) |

| Additive | HOBt (1.1 equiv) |

| Solvent | Dry DMF |

| Temperature | 0°C → rt, 12 h |

| Workup | Extraction (EtOAc/H₂O) |

| Purification | HPLC (C18, MeCN/H₂O) |

| Yield | 74% |

Process Optimization and Scale-Up Challenges

Solvent Selection Impact on Yield

Comparative data from analogous syntheses demonstrate solvent effects:

| Solvent | Dielectric Constant | Reaction Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 74 | 98.5 |

| THF | 7.5 | 58 | 92.3 |

| DCM | 8.9 | 63 | 94.7 |

DMF’s high polarity facilitates carbodiimide activation, justifying its selection.

Temperature-Dependent Side Reactions

At temperatures >25°C, intramolecular cyclization of the morpholino group occurs, generating a byproduct (Fig. 2). Kinetic studies show:

$$

\text{Byproduct Formation Rate} = 0.12 \times e^{(-45.2/\text{RT})} \, \text{mol·L}^{-1}\text{·h}^{-1}

$$

Maintaining temperatures ≤25°C suppresses byproduct formation to <2%.

Analytical Characterization

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | mol/kg | Cost/mol (USD) |

|---|---|---|---|

| EDC·HCl | 420 | 5.2 | 80.77 |

| HOBt | 680 | 7.4 | 91.89 |

| Pd(PPh₃)₄ | 12,500 | 0.86 | 14,534.88 |

Catalyst recycling protocols reduce Pd-related costs by 40% in large batches.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(4-(dimethylamino)phenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters .

- Step 2 : Introduction of the morpholino group via nucleophilic substitution or Mitsunobu reactions .

- Step 3 : Acetamide coupling using reagents like EDC/HOBt or DCC to link the pyrazole-morpholino moiety to the dimethylaminophenyl group .

- Optimization : Solvent selection (e.g., DMF for polar intermediates, THF for SN2 reactions), temperature control (0–80°C), and catalyst use (e.g., triethylamine for acid scavenging) are critical. Purity is validated via HPLC and NMR .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., dimethylamino singlet at δ 2.8–3.2 ppm, pyrazole protons at δ 6.5–7.5 ppm) and carbon backbone .

- HRMS : Confirms molecular formula (e.g., [M+H]+ ion for C₂₄H₂₈N₅O₂).

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and morpholino C-O-C bands (~1100 cm⁻¹).

- Discrepancy Resolution : X-ray crystallography (as in ) resolves ambiguous NOE correlations or tautomeric forms .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- In vitro :

- Cytotoxicity (MTT assay against cancer cell lines, e.g., HeLa or MCF-7) .

- Enzyme inhibition (kinase or protease assays, given the morpholino group’s affinity for ATP-binding pockets) .

- In vivo : Acute toxicity studies in rodent models (LD₅₀ determination) prior to efficacy trials .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, QSAR) guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding poses to targets (e.g., PI3Kγ or EGFR kinases, where morpholino groups often interact) .

- QSAR : Correlate substituent effects (e.g., p-tolyl vs. fluorophenyl) with bioactivity using descriptors like logP, polar surface area, and H-bond acceptors .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (GROMACS/AMBER) .

Q. What strategies address contradictions in SAR data between this compound and its analogs (e.g., divergent bioactivity despite structural similarity)?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across analogs (e.g., fluorophenyl vs. chlorophenyl derivatives in ) to identify substituent-specific trends .

- Proteomics Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions explaining divergent effects .

- Crystallographic Studies : Resolve 3D binding modes to clarify steric or electronic mismatches .

Q. How can reaction engineering (e.g., flow chemistry, microwave-assisted synthesis) improve scalability and reproducibility?

- Methodological Answer :

- Flow Chemistry : Continuous synthesis of pyrazole intermediates reduces exothermic risks and improves mixing efficiency .

- Microwave Assistance : Accelerates amide coupling (30 minutes vs. 12 hours under conventional heating) with controlled dielectric heating .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress for real-time optimization .

Q. What advanced analytical methods are used to characterize degradation products or synthetic byproducts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.